Triphenylacrylonitrile

Catalog No.
S583665
CAS No.
6304-33-2
M.F
C21H15N
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylacrylonitrile

CAS Number

6304-33-2

Product Name

Triphenylacrylonitrile

IUPAC Name

2,3,3-triphenylprop-2-enenitrile

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

OPACMJHTQWVSKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Synonyms

2,3,3-triphenylacrylonitrile

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

The exact mass of the compound 2,3,3-Triphenylacrylonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triphenylacrylonitrile (TPAN, CAS 6304-33-2) is a prototypical aggregation-induced emission luminogen (AIEgen) characterized by its highly twisted, propeller-like molecular conformation. Unlike conventional planar fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, TPAN leverages its steric hindrance to restrict intramolecular rotations and prevent detrimental π-π stacking, thereby achieving high solid-state luminescence. In procurement and material design, TPAN serves as a critical building block for synthesizing mechanofluorochromic materials, organic light-emitting diodes (OLEDs), and fluorescent probes. Its defining structural feature is the integration of a strongly electron-withdrawing cyano group (-CN) into a triphenylethylene core, establishing a robust acceptor moiety for Donor-π-Acceptor (D-π-A) architectures. This enables precise tuning of intramolecular charge transfer (ICT) states and emission wavelengths, making TPAN an essential precursor for high-performance optoelectronic and stimuli-responsive materials [1].

Substituting Triphenylacrylonitrile (TPAN) with the more ubiquitous tetraphenylethylene (TPE) or planar fluorophores fundamentally compromises optoelectronic device performance and synthetic flexibility. Planar cores, such as unsubstituted BODIPY or pyrene, undergo severe aggregation-caused quenching (ACQ), rendering them nearly non-emissive in thin films or solid powders required for industrial applications. While TPE resolves the ACQ issue, it is a purely hydrocarbon-based structure lacking an intrinsic electron-withdrawing group. When TPE is conjugated to donor molecules, it often fails to establish a strong, unidirectional charge transfer, sometimes resulting in dual emission or drastically quenched quantum yields in the target state. Conversely, the cyano group in TPAN not only preserves the AIE characteristics but also acts as a potent electron acceptor, facilitating efficient intramolecular charge transfer (ICT). This structural asymmetry is critical for achieving red-shifted emissions, high solid-state quantum yields, and high-contrast mechanofluorochromism that symmetric or non-cyano AIEgens cannot replicate[1].

Superior Quantum Yield in Substituted Fluorophores via Cyano-Mediated ICT

When used as a substituent to functionalize BODIPY cores, TPAN demonstrates a distinct advantage over TPE in maintaining high fluorescence quantum yields. In a comparative study, TPAN-substituted BODIPY emitted solely from the locally excited state with a high quantum yield of 0.43 in solution. In contrast, the TPE-substituted equivalent exhibited dual emission (locally excited and charge transfer states) with a severely quenched quantum yield of just 0.02. The presence of the cyano group in TPAN minimizes detrimental charge-transfer quenching interactions that plague TPE in specific D-A conjugations, ensuring robust emission[1].

Evidence DimensionFluorescence quantum yield (ΦF) in THF
Target Compound Data0.43 (for TPAN-substituted BODIPY)
Comparator Or Baseline0.02 (for TPE-substituted BODIPY)
Quantified Difference>20-fold higher quantum yield for the TPAN derivative
ConditionsMeasured in THF solution for meso-alkynylated BODIPY derivatives

Buyers synthesizing advanced fluorescent probes or OLED emitters should select TPAN over TPE to prevent quantum yield quenching in donor-acceptor systems.

Overcoming Aggregation-Caused Quenching in Solid-State Applications

TPAN is specifically procured to convert ACQ-prone molecules into AIE-active materials with exceptionally high solid-state efficiency. When TPAN is coupled with biphenylamine derivatives to form BP2TPAN, the resulting solid powder achieves a photoluminescence quantum yield (PLQY) of 74.3%. This is a massive improvement over traditional planar organic dyes, which typically exhibit solid-state quantum yields below 5% due to severe concentration quenching. The twisted propeller conformation of the TPAN core effectively suppresses non-radiative decay pathways in the aggregated state[1].

Evidence DimensionSolid-state photoluminescence quantum yield (PLQY)
Target Compound Data74.3% (for TPAN-based BP2TPAN powder)
Comparator Or Baseline<5% (typical planar ACQ fluorophores)
Quantified Difference>14-fold enhancement in solid-state emission efficiency
ConditionsAs-prepared solid powder measured at room temperature

Procuring TPAN as a building block is essential for manufacturing solid-state optoelectronics where conventional fluorophores would suffer from severe concentration quenching.

High Thermal Stability for Vacuum-Deposited OLEDs

For optoelectronic manufacturing, precursor stability under thermal stress is paramount. TPAN-based AIEgens exhibit exceptional thermal robustness, which is critical for vacuum thermal evaporation processes used in OLED fabrication. For instance, a synthesized bis-TPAN derivative (BP2TPAN) demonstrated a high thermal degradation temperature (Td, 5% weight loss) of 414 °C and a glass transition temperature (Tg) of 96 °C. This high Td ensures that the material can undergo sublimation or thermal deposition without decomposing, a strict requirement for commercial display technologies [1].

Evidence DimensionThermal degradation temperature (Td, 5% weight loss)
Target Compound Data414 °C (for BP2TPAN derivative)
Comparator Or BaselineStandard OLED fabrication requirement (>300 °C)
Quantified DifferenceExceeds typical vacuum deposition thermal thresholds by >100 °C
ConditionsThermogravimetric analysis (TGA) under inert atmosphere

High thermal stability ensures that TPAN derivatives can be processed via standard industrial vacuum deposition techniques without material degradation.

High-Contrast Wavelength Shifts for Mechano-Sensors

TPAN is a premier building block for mechanofluorochromic (MFC) materials due to its ability to transition between crystalline and amorphous states under mechanical stress. When subjected to grinding, TPAN derivatives undergo significant emission wavelength shifts. For example, the emission maximum of a TPAN-biphenyl derivative shifts from 540 nm (yellow) in the as-prepared crystalline powder to 580 nm (orange) in the ground amorphous state. This 40 nm red-shift provides a high-contrast optical signal that is easily distinguishable, making it vastly superior to rigid fluorophores that exhibit no mechanofluorochromic response [1].

Evidence DimensionMechanofluorochromic emission shift (Δλmax)
Target Compound Data40 nm red-shift (540 nm to 580 nm upon grinding)
Comparator Or Baseline0 nm shift (rigid ACQ fluorophores)
Quantified Difference40 nm distinct visual color change
ConditionsSolid powder subjected to mechanical grinding at room temperature

The distinct, mechanically triggered emission shift makes TPAN an ideal precursor for pressure sensors, security inks, and optical data storage applications.

OLED Emissive Layers and Vacuum Deposition

TPAN is used to synthesize non-doped and doped emitters for Organic Light-Emitting Diodes (OLEDs). Its AIE properties ensure high solid-state quantum yields, while its high thermal stability (Td > 400 °C) allows for seamless integration into vacuum-deposited device architectures without degradation [1].

Mechanofluorochromic Sensors and Security Inks

Due to the distinct emission shifts (e.g., 40 nm) upon mechanical grinding caused by crystalline-to-amorphous phase transitions, TPAN is an ideal precursor for pressure-sensitive sensors, optical recording media, and anti-counterfeiting security inks [1].

Donor-Acceptor Fluorescent Probes

The electron-withdrawing cyano group makes TPAN a superior acceptor in D-π-A fluorophores compared to TPE. It is used to synthesize red-shifted, high-quantum-yield bioimaging probes and chemosensors where intramolecular charge transfer (ICT) is required [2].

Light-Conversion Agricultural Films

TPAN derivatives are utilized as highly efficient blue-violet light conversion agents. Their robust solid-state emission and photostability make them suitable for integration into polymer films used in simulated greenhouse environments to optimize light spectra for plant growth [3].

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Exact Mass

281.120449483 g/mol

Monoisotopic Mass

281.120449483 g/mol

Heavy Atom Count

22

UNII

33Q5RZG6CP

Other CAS

6304-33-2

Wikipedia

2,3,3-Triphenylacrylonitrile

Dates

Last modified: 08-15-2023

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